CM304

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

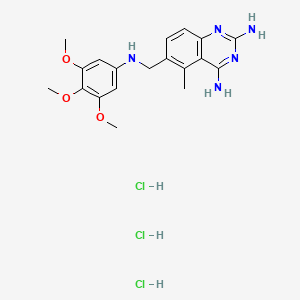

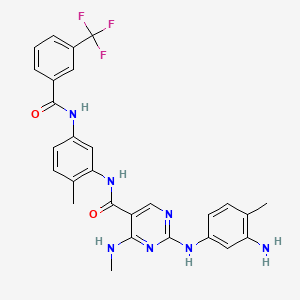

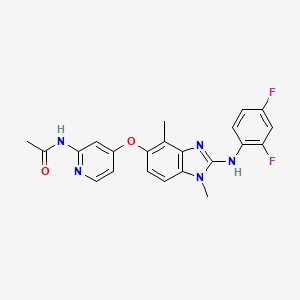

CM304 is a highly selective sigma-1 receptor antagonist.

科学研究应用

西格玛1受体拮抗剂

CM304 是一种高度选择性的西格玛1受体拮抗剂 {svg_1}. 西格玛1受体 (S1R) 和西格玛2受体 (S2R) 可能调节伤害感受,而没有阿片类药物的负面作用,为治疗疼痛提供了一个有希望的治疗靶点 {svg_2}.

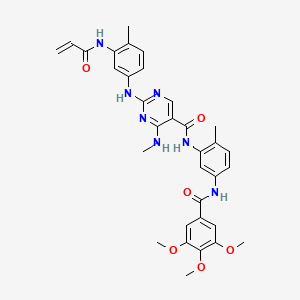

2. 针对痛觉过敏和诱发疼痛的治疗方法 this compound 及其类似物 AZ-66 已经过研究,以确定其体内镇痛和抗痛觉过敏活性 {svg_3}. 研究发现,它们可以减少慢性神经压迫损伤 (CCI) 和顺铂神经病理性疼痛模型中的痛觉过敏 {svg_4}.

镇痛作用

this compound 和 AZ-66 均被发现可产生扭体试验中的镇痛作用 {svg_5}. 它们还显示出在甲醛足部测定法中产生的炎症性疼痛的镇痛作用 {svg_6}.

药代动力学研究

已经开发并验证了一种超高效液相色谱-串联质谱 (UPLC-MS/MS) 方法,用于定量测定 this compound {svg_7}. 该方法已应用于大鼠单次口服和静脉 (I.V.) 给药的 this compound 药代动力学研究 {svg_8}.

血管外分布

静脉注射 后,this compound 表现出足够的暴露,并具有高血管外分布 {svg_9}.

肝外代谢不明显

作用机制

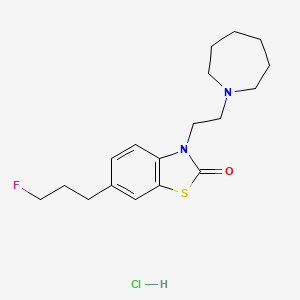

Target of Action

CM304, also known as “3-[2-(azepan-1-yl)ethyl]-6-(3-fluoropropyl)-1,3-benzothiazol-2-one;hydrochloride” or “3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride”, is a highly selective antagonist of the Sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM) .

Mode of Action

This compound interacts with the S1R and inhibits its activity . This interaction modulates nociception, which is the sensory nervous system’s response to certain harmful or potentially harmful stimuli . In other words, this compound can reduce the sensation of pain without the liabilities of opioids .

Biochemical Pathways

It is known that the s1r plays a role in many different cellular processes, including calcium signaling, cell survival, and synaptic plasticity . By inhibiting the S1R, this compound could potentially affect these processes.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . Following intravenous administration, the compound exhibited adequate exposure along with high extravascular distribution and insignificant amount of extra hepatic metabolism . This suggests that this compound has good bioavailability and can effectively reach its target sites in the body .

Result of Action

The primary result of this compound’s action is its analgesic (pain-relieving) and anti-allodynic (preventing pain response to non-painful stimuli) effects . In animal models, this compound has been shown to reduce allodynia in neuropathic pain models, and produce antinociception equivalent to morphine .

属性

IUPAC Name |

3-[2-(azepan-1-yl)ethyl]-6-(3-fluoropropyl)-1,3-benzothiazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2OS.ClH/c19-9-5-6-15-7-8-16-17(14-15)23-18(22)21(16)13-12-20-10-3-1-2-4-11-20;/h7-8,14H,1-6,9-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHXPDSLCDRWPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCN2C3=C(C=C(C=C3)CCCF)SC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClFN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione](/img/structure/B606672.png)